molecular formula C15H23NO4S B1628530 N-Boc-alpha-(phenylsulfonyl)isobutylamine CAS No. 932710-66-2

N-Boc-alpha-(phenylsulfonyl)isobutylamine

Cat. No.: B1628530
CAS No.: 932710-66-2
M. Wt: 313.4 g/mol
InChI Key: ILVKRAHSTKXYMF-UHFFFAOYSA-N
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Description

N-Boc-alpha-(phenylsulfonyl)isobutylamine is a chemical compound with the molecular formula C15H23NO4S and a molecular weight of 313.41 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylsulfonyl group, and an isobutylamine moiety. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-alpha-(phenylsulfonyl)isobutylamine typically involves the following steps:

    Protection of the amine group: The isobutylamine is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Sulfonylation: The protected amine is then subjected to sulfonylation using a phenylsulfonyl chloride reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Boc-alpha-(phenylsulfonyl)isobutylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-alpha-(phenylsulfonyl)isobutylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-alpha-(phenylsulfonyl)isobutylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic procedures. The phenylsulfonyl group can also participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine
  • N-Boc-alpha-(phenylsulfonyl)-4-chlorobenzylamine
  • N-Boc-propargylamine

Uniqueness

N-Boc-alpha-(phenylsulfonyl)isobutylamine is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The Boc protecting group offers stability during synthetic procedures, while the phenylsulfonyl group allows for further functionalization .

Properties

IUPAC Name

tert-butyl N-(benzenesulfonyl)-N-(2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-12(2)11-16(14(17)20-15(3,4)5)21(18,19)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKRAHSTKXYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584888
Record name tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-66-2
Record name tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932710-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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